2-Ethynyl-6-fluorobenzaldehyde
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Overview
Description
2-Ethynyl-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-fluorobenzaldehyde typically involves the introduction of an ethynyl group to a fluorobenzaldehyde precursor. One common method is the Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-6-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: 2-Ethynyl-6-fluorobenzoic acid.
Reduction: 2-Ethynyl-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can also participate in reactions that modify the structure and function of biological molecules.
Comparison with Similar Compounds
2-Ethynylbenzaldehyde: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluorobenzaldehyde:
2-Ethynyl-4-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
Uniqueness: 2-Ethynyl-6-fluorobenzaldehyde is unique due to the combination of the ethynyl and fluorine groups on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-ethynyl-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYMBSROVJFPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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